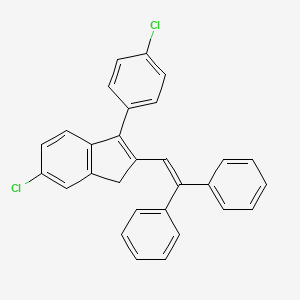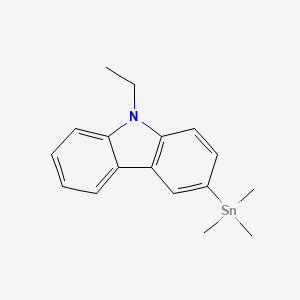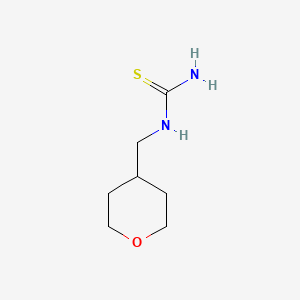
Oxan-4-ylmethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxan-4-ylmethylthiourea is a chemical compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
The synthesis of Oxan-4-ylmethylthiourea typically involves nucleophilic substitution reactions. One common method is the reaction between oxan-4-ylmethylamine and thiourea. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or water. The reaction mechanism involves the nucleophilic attack of the amine group on the thiocarbonyl carbon of thiourea, leading to the formation of this compound.
For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Oxan-4-ylmethylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The thiourea group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted thiourea derivatives.
Common reagents and conditions used in these reactions include mild temperatures, neutral or slightly acidic pH, and solvents like ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Oxan-4-ylmethylthiourea has a wide range of scientific research applications due to its unique chemical properties and biological activities.
Chemistry: In organic synthesis, it serves as an intermediate for the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antioxidant, and anticancer activities, making it a valuable tool in biological research for studying these effects.
Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Oxan-4-ylmethylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it may inhibit proteases or kinases involved in cancer cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis (programmed cell death). This mechanism is particularly relevant in its anticancer activity.
Comparación Con Compuestos Similares
Oxan-4-ylmethylthiourea can be compared with other thiourea derivatives and heterocyclic compounds, such as thiazoles and oxazoles.
Thiazoles: Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring. They exhibit diverse biological activities, including antimicrobial and anticancer properties. Compared to thiazoles, this compound has a different structural framework and may offer distinct biological activities and applications.
Oxazoles: Oxazoles are another class of heterocyclic compounds with oxygen and nitrogen atoms in the ring. They are known for their antimicrobial and anti-inflammatory activities. This compound, with its thiourea group, may provide additional functionalities and interactions compared to oxazoles.
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in organic synthesis, biological research, and therapeutic development. Further studies on its properties and applications will continue to expand our understanding and utilization of this compound.
Propiedades
Fórmula molecular |
C7H14N2OS |
|---|---|
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
oxan-4-ylmethylthiourea |
InChI |
InChI=1S/C7H14N2OS/c8-7(11)9-5-6-1-3-10-4-2-6/h6H,1-5H2,(H3,8,9,11) |
Clave InChI |
AFFVVKCACFOQHG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)
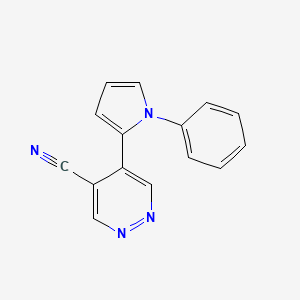
![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
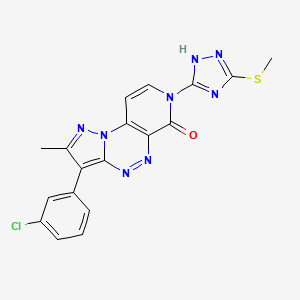
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
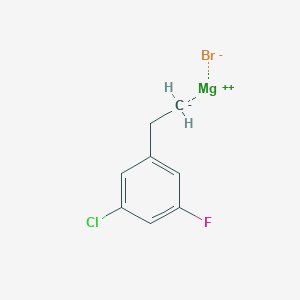
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
